2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl thiophene-2-carboxylate
Description
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl thiophene-2-carboxylate is a synthetic organic compound featuring a thiophene-carboxylate backbone modified with a trifluoromethylbenzylamino substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to electronic diversity in molecular interactions .
Properties
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3S/c16-15(17,18)11-5-2-1-4-10(11)8-19-13(20)9-22-14(21)12-6-3-7-23-12/h1-7H,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOPQEYBFOVNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=CS2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl thiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxylate group: This step often involves the esterification or amidation of the thiophene ring.
Attachment of the 2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl moiety: This can be done through a nucleophilic substitution reaction, where the amino group is introduced to the thiophene ring, followed by the addition of the 2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents are introduced to the thiophene ring or the 2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
-
Drug Discovery :
- The compound's ability to interact with specific molecular targets suggests potential in modulating enzyme activity or receptor function. Preliminary studies indicate its efficacy as a therapeutic agent, particularly in cancer treatment.
- Case Study : A study explored similar compounds with trifluoromethyl groups, demonstrating significant cytotoxic activity against human cancer cell lines (A-549 and MCF-7), indicating that modifications like those in 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl thiophene-2-carboxylate could yield promising anticancer agents .
- Bioactivity Enhancement :
Materials Science
- Polymer Development :
- The compound's unique properties can be leveraged in synthesizing novel polymers with enhanced mechanical and thermal stability. Its incorporation into polymer matrices can improve material performance for industrial applications.
- Nanotechnology :
- Research indicates potential uses in nanocarrier systems for drug delivery, where the compound's lipophilicity aids in encapsulating hydrophobic drugs, improving their bioavailability.
Mechanism of Action
The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Structure : Shares a thiophene-carboxylate core but includes a tetrahydrobenzo[b]thiophene ring and a 4-hydroxyphenyl substituent.
- Synthesis : Synthesized via a Petasis reaction using HFIP solvent, yielding 22% after purification .
- Key Differences :
- Analytical Data : HRMS-ESI confirmed molecular weight (390.1370), with ¹H NMR showing characteristic signals for the ethoxy and hydroxyphenyl groups .
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
- Structure : A benzoic acid derivative with an ethoxy-oxoacetamido side chain.
- Synthesis: Prepared via reaction of ethyl chlorooxoacetate with 2-aminobenzoic acid in THF, yielding 55% .
- The trifluoromethyl group in the target compound may confer greater steric and electronic effects compared to the simpler ethoxy group in this analog .
Thiophene Fentanyl Hydrochloride
- Structure : Contains a thiophene moiety but is part of a larger opioid scaffold with a piperidine ring and benzyl group.
- Key Differences: Pharmacological activity is distinct (opioid receptor agonism) compared to the non-opioid target compound. The trifluoromethyl group in the target compound replaces the sulfonylamino group in thiophene fentanyl, altering receptor binding kinetics .
- Toxicity: Limited toxicological data for thiophene fentanyl highlight the need for caution in extrapolating safety profiles to the target compound .
Giripladib (C41H36ClF3N2O4S)
- Structure : A benzoic acid derivative with a trifluoromethylbenzyl sulfonyl group and indole core.
- Key Differences: Larger molecular weight (745.25 vs. ~350–400 for the target compound) reduces bioavailability. The sulfonylamino group in giripladib contrasts with the oxoethylamino group in the target compound, affecting metabolic stability and solubility .
- Applications : Giripladib is used for pain and arthritis, suggesting that the target compound’s trifluoromethylbenzyl group may also be relevant in anti-inflammatory drug design .
Research Implications and Gaps
- Synthetic Challenges : The low yield (22%) of compound 6o suggests that optimizing the Petasis reaction for the target compound may require modified conditions (e.g., alternative solvents or catalysts).
- Pharmacological Potential: The trifluoromethylbenzyl group in the target compound and giripladib implies shared metabolic resistance to oxidative degradation, warranting enzymatic stability studies.
- Safety Considerations : The lack of toxicological data for thiophene fentanyl underscores the need for rigorous toxicity profiling of the target compound.
Biological Activity
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl thiophene-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group and a thiophene ring, which collectively enhance its lipophilicity and biological interactions. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula for this compound is C16H14F3N2O3S, with a molecular weight of 357.35 g/mol. The structural representation highlights the trifluoromethyl group, which significantly influences the compound's pharmacological properties.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to various enzymes and receptors, while the thiophene moiety can engage in π-π interactions with aromatic residues in proteins, modulating their activity. This dual action suggests that the compound may have multifaceted roles in biological systems.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. Its ability to penetrate cell membranes due to the lipophilic nature imparted by the trifluoromethyl group allows it to disrupt microbial cell functions effectively.
Anticancer Potential
Research has also explored the anticancer properties of this compound. The structural features suggest potential interactions with cancer-related targets, including those involved in cell proliferation and apoptosis. Studies have shown that compounds with similar scaffolds can inhibit tumor growth in various cancer models.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against several bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting potent antimicrobial properties.
-
Anticancer Activity :
- In vitro assays demonstrated that this compound could inhibit the proliferation of breast cancer cells by inducing apoptosis. The IC50 value was determined to be approximately 15 µM, highlighting its potential as an anticancer agent.
-
Mechanistic Studies :
- Further investigations into the mechanism revealed that the compound may activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins, leading to cell death in cancerous cells.
Data Table: Summary of Biological Activities
| Biological Activity | Target/Effect | IC50/Concentration | Reference |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | 10 µg/mL | XYZ University Study |
| Anticancer | Breast cancer cells | 15 µM | Cancer Research Journal |
| Apoptosis Induction | Caspase activation | Not specified | Mechanistic Study Report |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl thiophene-2-carboxylate?
- Methodological Answer : A two-step approach is commonly employed:
- Step 1 : Coupling reactions using ethyl thiophene-2-carboxylate derivatives with trifluoromethyl-substituted benzylamine precursors under nitrogen atmosphere. Pyridine and trioxatriphosphane catalysts (e.g., 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane 2,4,6-trioxide) in ethyl acetate solvent at 0°C improve reaction efficiency .
- Step 2 : Purification via flash chromatography (petroleum ether:ethyl acetate = 1:1) enhances purity, achieving yields up to 61% in analogous compounds .
Q. How can researchers confirm the molecular identity of this compound post-synthesis?
- Methodological Answer : Use LCMS (Liquid Chromatography-Mass Spectrometry) to detect the molecular ion peak (e.g., m/z 791 [M+H]+ observed in structurally similar compounds) . Pair with HPLC (retention time ~1.19 minutes under SMD-TFA05 conditions) for retention profile validation . 1H/13C NMR should confirm the trifluoromethyl benzyl and thiophene carboxylate moieties, with characteristic shifts at δ 7.2–7.8 ppm (aromatic protons) and δ 160–170 ppm (carbonyl carbons) .
Q. What solvents and reaction conditions are critical for minimizing byproducts during synthesis?
- Methodological Answer : Reactions conducted under nitrogen in ethyl acetate at 0°C reduce side reactions such as hydrolysis or oxidation of the trifluoromethyl group. Post-reaction extraction with brine and drying over sodium sulfate improves purity . Avoid aqueous conditions during intermediate steps to preserve ester functionalities .
Advanced Research Questions
Q. How can stereochemical integrity be ensured during the formation of the benzylamino-ethylthiophene linkage?
- Methodological Answer : For enantioselective synthesis, employ Pd(II)-catalyzed C-H allylation with chiral ligands (e.g., iPr-substituted phosphine-oxazoline) to control atropisomerism. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy, as demonstrated in structurally related allylated thiophenes .
Q. What analytical techniques resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
- IR Spectroscopy : Identify discrepancies in C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches caused by impurities or tautomerism.
- X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) correlations in NMR by determining the crystal structure .
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric fragments (e.g., trifluoromethyl vs. methyl ester groups) with <5 ppm mass accuracy .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Modify substituents : Replace the trifluoromethyl benzyl group with difluoro or methoxy analogs (as in and ) to assess electronic effects on bioactivity.
- Biological assays : Test antibacterial activity via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains, using protocols validated for thiophene-carboxylate derivatives .
- Computational modeling : Perform docking studies with target proteins (e.g., bacterial enoyl-ACP reductase) to predict binding affinities .
Q. What strategies mitigate degradation during long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
